1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid
Description
Properties
IUPAC Name |
1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIRTBRYEAQDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230077 | |
| Record name | 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80097-15-0 | |
| Record name | 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080097150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Ring Construction
The pyridine core with a 1-methyl and 4-oxo substitution is often prepared via cyclization reactions involving suitable precursors such as β-ketoesters or pyridine derivatives. Meldrum’s acid derivatives and thiazoline intermediates have been used in related pyridine syntheses, indicating the utility of cyclocondensation methods for constructing substituted pyridines.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The trifluoromethyl phenyl substituent is introduced through cross-coupling reactions or nucleophilic aromatic substitution, depending on the precursor. Palladium-catalyzed cyanation and subsequent functional group transformations have been reported for related aromatic substitutions. The trifluoromethyl group is typically introduced via trifluoromethylated aryl halides or boronic acids in Suzuki or related coupling reactions.
Conversion to Carboxylic Acid
The carboxylic acid group at the 3-position is commonly obtained by hydrolysis of ester precursors under controlled conditions. Hydrolysis is performed using alkali metal hydroxides such as sodium hydroxide or lithium hydroxide in alcoholic solvents (ethanol preferred) at temperatures ranging from 0 °C to reflux (40–70 °C preferred). Reaction times vary from 1 to 24 hours, with 5 to 10 hours being optimal for completion.
Detailed Preparation Methodology
Reaction Conditions and Optimization
- Solvents: Ethanol is preferred for hydrolysis due to solubility and reaction efficiency; other solvents like methanol, 2-propanol, acetone, or acetonitrile can be used depending on intermediate solubility.
- Bases: Lithium hydroxide is favored for hydrolysis due to mildness and selectivity; sodium and potassium hydroxides are alternatives.
- Temperature: Hydrolysis reactions are typically conducted between 40 °C and 70 °C to balance reaction rate and stability of the compound.
- Time: Reaction times range from 1 to 24 hours; 5 to 10 hours is optimal for complete conversion without degradation.
Analytical Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the pyridine ring, trifluoromethyl group, and carboxylic acid moiety.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatography (HPLC, TLC): Monitors reaction progress and purity of intermediates and final product.
Summary Table of Key Parameters
| Parameter | Preferred Condition | Alternatives | Comments |
|---|---|---|---|
| Hydrolysis base | Lithium hydroxide | Sodium hydroxide, potassium hydroxide | LiOH preferred for mildness |
| Hydrolysis solvent | Ethanol | Methanol, 2-propanol, acetone, acetonitrile | Ethanol preferred for solubility |
| Hydrolysis temperature | 40–70 °C | 0 °C to reflux | Optimal balance of rate and stability |
| Hydrolysis time | 5–10 hours | 1–24 hours | Monitored for completion |
| Coupling catalyst | Pd(0) complexes | Other Pd catalysts | For trifluoromethyl phenyl introduction |
| Analytical methods | NMR, MS, HPLC | TLC | For structure confirmation and purity |
Research Findings and Notes
- The presence of the trifluoromethyl group enhances the compound’s chemical stability and potential biological activity, making precise introduction critical.
- Hydrolysis conditions must be carefully controlled to avoid decomposition or side reactions, especially given the sensitivity of the pyridine-3-carboxylic acid moiety.
- Cross-coupling reactions for aryl substitution require inert atmosphere and dry solvents to achieve high yields and regioselectivity.
- The synthetic route is adaptable for analogs with different substituents, allowing exploration of structure-activity relationships in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can yield corresponding carboxylic acids or ketones.
- Reduction : Converts the keto group to an alcohol.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
The biological activity of this compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit:
- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, such as NF-kB, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease treatment .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases:
- Cancer Treatment : Its ability to inhibit specific kinases involved in cancer progression makes it a candidate for anticancer drug development. The polo-like kinase 1 (Plk1) has been identified as a target for new inhibitors derived from similar scaffolds .
- Drug Development : The incorporation of trifluoromethyl groups into drug candidates has been linked to improved pharmacokinetics and bioavailability, enhancing their effectiveness as pharmaceuticals .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
Mechanism of Action
The mechanism of action of 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Pyridinecarboxylic Acid Derivatives
Positional Isomerism: 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
A key structural analog is 4-(trifluoromethyl)-3-pyridinecarboxylic acid (C₇H₄F₃NO₂), where the trifluoromethyl group is located at position 4 of the pyridine ring instead of position 5. The target compound’s 3-(trifluoromethyl)phenyl group introduces greater steric bulk compared to the simpler trifluoromethyl substitution in this analog .
Functional Group Variations
Compounds like N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () highlight the role of carboxamide linkages in modulating bioactivity. However, the target compound’s free carboxylic acid group enhances hydrogen-bonding capacity, which is critical for solubility and intermolecular interactions .
Comparison with Pyrrolidinecarboxylic Acid Derivatives
Ring Size and Conformational Effects
Pyrrolidinecarboxylic acids, such as 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₂H₁₂FNO₃, molecular weight: 249.23), feature a five-membered saturated ring, reducing aromaticity but increasing ring strain compared to the target’s pyridine core. This difference impacts conformational flexibility and electronic properties .
Substituent Variations
- 1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (C₁₂H₁₂ClNO₃): The chloro and methyl substituents on the phenyl ring provide distinct steric and electronic profiles. The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects, increasing the carboxylic acid’s acidity (predicted pKa ~4.28 in related compounds vs.
- 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₂H₁₂FNO₃): Fluorine’s electronegativity enhances polarity, but the absence of trifluoromethyl reduces lipophilicity compared to the target compound .
Physicochemical Properties
Biological Activity
1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid (CAS No. 80097-15-0) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, a pyridine ring, and a carboxylic acid moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C14H10F3NO3, with a molecular weight of 297.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
This compound has been studied for its antimicrobial effects. It shows promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethyl group is believed to enhance its efficacy by increasing the compound's interaction with microbial cell membranes .
Antiviral Properties
This compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms and efficacy against particular viruses remain to be fully elucidated .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown significant activity against breast cancer cells (MCF-7), with IC50 values indicating effective growth inhibition . The mechanism of action may involve interference with cellular signaling pathways or direct induction of apoptosis in cancer cells.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to bind effectively to enzymes or receptors involved in various biological processes. This interaction can lead to altered enzyme activity or receptor signaling, resulting in the observed biological effects .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | Lacks methyl and oxo groups | Moderate antibacterial activity |
| 1-Methyl-4-oxo-5-phenylpyridine-3-carboxylic acid | Similar structure without trifluoromethyl group | Lower anticancer efficacy |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties revealed that the compound inhibited the growth of E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Research : In a comparative study involving various pyridine derivatives, this compound demonstrated superior cytotoxicity against MCF-7 cells compared to other derivatives, indicating its promise in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols. A common approach includes:
- Condensation : Reacting substituted aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) with aminopyridine derivatives.
- Cyclization : Using catalysts like palladium or copper to form the pyridine core .
- Oxidation : Introducing the 4-oxo group via controlled oxidation (e.g., KMnO₄ or RuO₄).
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic/basic conditions.
- Critical factors include solvent choice (DMF, toluene), temperature control (±5°C), and catalyst loading (0.5–2 mol%) to minimize side reactions and maximize yield (typically 50–70%) .
Q. How can X-ray crystallography determine the crystal structure of this compound, and what software tools refine the data?
- Methodology : Single-crystal X-ray diffraction is standard. Steps include:
- Crystallization : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. R-factors < 0.05 indicate high accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., CF₃ groups show δ ~110–120 ppm in ¹⁹F NMR).
- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring (C=N ~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 326.06).
- Cross-validation with XRD data resolves ambiguities (e.g., tautomerism) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or stability under varying conditions?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent Effects : Use PCM models to simulate polar/non-polar environments.
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomers or degradation pathways.
- Correlate with experimental DSC/TGA data to validate predictions .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodology :
- Dynamic Effects : NMR may show averaged signals (e.g., keto-enol tautomerism), while XRD captures static structures. Use low-temperature NMR to "freeze" conformers.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) from XRD to explain discrepancies in solubility/reactivity.
- Synchrotron XRD : Higher resolution (≤0.8 Å) resolves disorder or partial occupancy .
Q. How can reaction conditions be optimized to suppress byproducts during scale-up?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (catalyst, solvent, temperature) systematically.
- In Situ Monitoring : Use FTIR/Raman to track intermediate formation.
- Byproduct Identification : LC-MS or GC-MS identifies impurities; adjust stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps).
- Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., decarboxylation) .
Q. What role does the trifluoromethyl group play in modulating biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., -CF₃ vs. -CH₃) and test against target enzymes (e.g., kinases).
- Lipophilicity Measurement : Calculate logP values (e.g., -CF₃ increases lipophilicity by ~0.7).
- Binding Assays : Use SPR or ITC to quantify affinity changes.
- Metabolic Stability : Incubate with liver microsomes; -CF₃ often reduces oxidative metabolism .
Data Contradiction Analysis
- Example : Conflicting NMR and XRD data on substituent orientation.
- Resolution :
Re-examine XRD thermal ellipsoids for disorder.
Perform NOESY NMR to detect spatial proximities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
